4-Trifluoromethylphenylglyoxal hydrate
Description
Contextualization within Arylglyoxal Chemistry
Arylglyoxals are a class of organic compounds possessing two adjacent carbonyl groups attached to an aryl ring. acs.orgresearchgate.net This bifunctional nature makes them exceptionally versatile building blocks, or synthons, in organic synthesis. researchgate.net They are extensively utilized in the construction of a wide array of heterocyclic compounds, which are core structures in many natural products and pharmacologically active molecules. acs.orgresearchgate.net
The reactivity of arylglyoxals is dominated by the electrophilic nature of their two carbonyl carbons, making them prime candidates for reactions with various nucleophiles. researchgate.netnih.gov Their utility is particularly prominent in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. researchgate.net This approach is highly valued for its efficiency and for building diverse molecular libraries for drug discovery. rsc.org 4-Trifluoromethylphenylglyoxal hydrate (B1144303), as a member of this class, is thus a key intermediate for synthesizing complex molecules, particularly five- and six-membered oxygen and nitrogen-containing heterocycles like furans, pyrans, and imidazoles. acs.orgresearchgate.net
Significance of the Trifluoromethyl Group in Chemical Reactivity
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. chemicalbook.comresearchgate.net Its incorporation into an organic molecule dramatically alters the parent compound's physicochemical properties. The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. nih.govmdpi.com This electronic effect is central to the reactivity of 4-Trifluoromethylphenylglyoxal hydrate.
Key Influences of the Trifluoromethyl Group:
Enhanced Electrophilicity: The -CF₃ group withdraws electron density from the phenyl ring and, consequently, from the attached glyoxal (B1671930) moiety. This intensifies the positive partial charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. nih.gov
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. researchgate.netnih.gov This property is crucial for the bioavailability of potential drug candidates, as it can enhance their ability to cross cell membranes. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. nih.govmdpi.com This can prolong the active life of a drug molecule.
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group. mdpi.com This allows chemists to fine-tune a molecule's steric and electronic properties to optimize its interaction with biological targets. mdpi.com
The presence of the trifluoromethyl group in this compound therefore not only modulates its reactivity in chemical synthesis but also imparts desirable properties to the resulting heterocyclic products, making them attractive candidates for pharmaceutical research. nih.gov
Overview of Contemporary Research Trajectories
Current research involving arylglyoxals, including this compound, is heavily focused on their application in diversity-oriented synthesis. The primary trajectory is the development of novel multicomponent reactions to access structurally complex and diverse heterocyclic scaffolds. researchgate.net Researchers are exploring the use of various catalysts, including metal-based and organocatalysts, to control the regio- and stereoselectivity of these reactions.
A significant area of investigation is the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent in many modern antiviral, anticancer, and anti-inflammatory agents. nih.govorientjchem.org The use of this compound as a precursor allows for the direct incorporation of the valuable -CF₃ moiety into these therapeutic frameworks. nih.gov For instance, its reaction with compounds like thioureas can generate thiazolidinone derivatives, a class of molecules known for antimicrobial activity. nih.gov The development of more environmentally friendly, or "green," synthetic protocols using non-toxic solvents and energy-efficient conditions is another key research focus. chemicalbook.com
Historical Perspectives on Glyoxal Synthesis and Reactivity
The simplest dialdehyde, glyoxal (OCHCHO), was first prepared and named by the German-British chemist Heinrich Debus in 1857 by reacting ethanol (B145695) with nitric acid. researchgate.net For many years, laboratory-scale synthesis often involved the oxidation of acetaldehyde (B116499) with selenious acid. nih.gov
The commercial production of glyoxal began in Lamotte, France, in 1960. researchgate.net Modern industrial methods typically involve either the gas-phase oxidation of ethylene (B1197577) glycol over a silver or copper catalyst (the Laporte process) or the liquid-phase oxidation of acetaldehyde with nitric acid. researchgate.netnih.gov
The synthetic utility of glyoxals as building blocks in organic synthesis, particularly for heterocycles like imidazoles, has been recognized for decades. researchgate.net The development of substituted arylglyoxals expanded this utility significantly. The first synthesis of an aromatic compound containing a trifluoromethyl group was reported in 1898, which laid the groundwork for later creating molecules like this compound. The synthesis of this specific hydrate is often achieved from its corresponding acetophenone (B1666503) precursor, 4'-(Trifluoromethyl)acetophenone (B133978). rsc.org The evolution of synthetic methods has made arylglyoxals readily available reagents, cementing their role as prime synthetic equivalents in the ongoing quest for novel and functional molecules. chemicalbook.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIKQUDYLBELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Trifluoromethylphenylglyoxal Hydrate
Conventional Synthetic Routes
The traditional synthesis of 4-Trifluoromethylphenylglyoxal hydrate (B1144303) has primarily relied on robust and well-documented chemical transformations. These methods, while effective, often involve stoichiometric reagents and standard laboratory techniques.
Oxidation of Substituted Acetophenones
A principal and widely cited method for the synthesis of aryl glyoxals, including the trifluoromethyl-substituted variant, is the direct oxidation of the corresponding acetophenone (B1666503). This approach targets the α-methyl group of the ketone for conversion into the aldehyde functionality of the glyoxal (B1671930).
The most common reagent employed for this transformation is selenium dioxide (SeO₂), in a reaction known as the Riley oxidation. The process typically involves heating 4'-(trifluoromethyl)acetophenone (B133978) with a stoichiometric amount of selenium dioxide in a suitable solvent, such as aqueous dioxane. The reaction proceeds through the oxidation of the α-methylene group to a 1,2-dicarbonyl compound. wikipedia.orgorgsyn.org The general mechanism involves the enol form of the ketone attacking the electrophilic selenium center, followed by a series of steps that result in the formation of the desired glyoxal and the reduction of selenium dioxide to elemental selenium. wikipedia.orgnrochemistry.com
A representative, though general, experimental procedure involves dissolving the substituted acetophenone in a solvent like 1,4-dioxane, followed by the addition of selenium dioxide. The mixture is then heated under reflux for several hours. nrochemistry.com Upon completion, the precipitated elemental selenium is removed by filtration, and the product is isolated from the filtrate after solvent removal and purification, often by distillation or chromatography. orgsyn.org The final step to obtain the hydrate is the treatment of the anhydrous glyoxal with water. orgsyn.org
Table 1: Representative Conditions for Riley Oxidation of Acetophenones
| Starting Material | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield |
| 4'-(Trifluoromethyl)acetophenone | Selenium Dioxide | 1,4-Dioxane/Water | Reflux | 4 hours | 69-72% (general for acetophenone) orgsyn.org |
| Generic Ketone | Selenium Dioxide | 1,4-Dioxane | 100 °C | 7 hours | 70% nrochemistry.com |
Halogenation-Hydrolysis Sequences
An alternative conventional pathway to 4-Trifluoromethylphenylglyoxal hydrate involves a two-step sequence starting with the halogenation of 4'-(trifluoromethyl)acetophenone, followed by hydrolysis of the resulting α-haloketone.
The first step is the α-bromination of 4'-(trifluoromethyl)acetophenone to yield 4-(trifluoromethyl)phenacyl bromide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst, for instance, an ion-exchange resin like Amberlyst 15. A typical procedure involves reacting 4'-(trifluoromethyl)acetophenone with NBS in a solvent like ethyl acetate (B1210297) at a moderately elevated temperature. chemicalbook.com
The subsequent step is the hydrolysis of the 4-(trifluoromethyl)phenacyl bromide to the corresponding glyoxal. While specific details for the hydrolysis of this particular bromide are not extensively documented in the readily available literature, the general principle involves the displacement of the bromide with a hydroxyl group, which then exists in equilibrium with the hydrated aldehyde form.
Advanced and Sustainable Synthesis Approaches
In recent years, the development of more efficient, safer, and environmentally friendly synthetic methods has become a major focus in chemical research. This has led to the exploration of advanced strategies for the synthesis of this compound.
Catalytic Oxidation Strategies
Moving beyond stoichiometric oxidants like selenium dioxide, research has focused on developing catalytic oxidation methods. These approaches aim to use a sub-stoichiometric amount of a catalyst that is regenerated by a terminal oxidant, making the process more atom-economical and reducing waste. While specific examples for the catalytic oxidation of 4'-(trifluoromethyl)acetophenone are not widespread, the oxidation of substituted acetophenones, in general, has been explored using various transition metal catalysts. researchgate.net Gold nanoparticles, for instance, have been shown to be effective catalysts for the selective oxidation of alcohols to aldehydes and ketones under mild conditions, a principle that could be extended to the oxidation of the methyl group of acetophenones. researchgate.net
Another patented approach describes the oxidation of substituted acetophenones to the corresponding phenylglyoxal (B86788) acetals using a source of nitrosonium ion (NO⁺) in the presence of an alcohol and a hydrogen ion source. The resulting acetal (B89532) is then hydrolyzed in the same reactor to yield the phenylglyoxal. google.com
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of this compound involves evaluating and optimizing existing methods to reduce their environmental impact. This includes the use of less hazardous reagents, safer solvents, and more energy-efficient processes.
Several metrics have been developed to assess the "greenness" of a chemical process, such as Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). mdpi.comnih.gov For instance, the conventional Riley oxidation, while effective, uses a stoichiometric amount of toxic selenium dioxide, which generates elemental selenium as a byproduct. A greener approach would involve a catalytic amount of selenium dioxide with a co-oxidant. Some multicomponent reactions utilizing aryl glyoxals are highlighted for their environmentally friendly aspects, such as being performed in water or under catalyst-free conditions. nih.gov
Flow Chemistry Applications
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of fluorinated compounds, in particular, can benefit from the precise control of reaction parameters offered by flow reactors.
While a specific flow chemistry protocol for the synthesis of this compound has not been detailed in the literature, the application of this technology to the synthesis of other aryl glyoxal derivatives and fluorinated molecules has been demonstrated. mdpi.comresearchgate.net For example, flow chemistry has been successfully employed for the generation of phenyl glucosazone from glucose and phenyl hydrazine (B178648), a process that was plagued by reactor fouling in batch mode. researchgate.net This demonstrates the potential of flow chemistry to overcome challenges associated with product precipitation and to enable continuous production. The principles of micro-mixer technology in flow systems have also been used to generate and react unstable organometallic intermediates for the synthesis of glyoxal derivatives, showcasing the technology's ability to handle reactive species safely and efficiently. mdpi.com
Purification and Isolation Techniques in Laboratory Synthesis
Upon completion of the oxidation reaction, the initial step in the purification process involves the separation of the crude product from the precipitated elemental selenium, a byproduct of the reaction. orgsyn.org This is typically achieved by decanting the hot reaction solution. orgsyn.org
The solvent is then removed from the crude product mixture, usually by distillation. orgsyn.org For the isolation of the anhydrous 4-Trifluoromethylphenylglyoxal, vacuum distillation can be employed. orgsyn.org However, for the preparation of the stable hydrate form, a crystallization process is utilized. orgsyn.org
The crude glyoxal is dissolved in a minimal amount of hot water. orgsyn.org As the solution cools, this compound crystallizes out. This process not only purifies the compound from soluble impurities but also isolates the desired hydrate form. The resulting crystalline solid can then be collected by filtration, washed with a small amount of cold water, and dried. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.
Process Optimization and Yield Enhancement Studies
While detailed optimization studies specifically for the synthesis of this compound are not extensively reported in publicly available literature, general principles of process optimization for similar chemical transformations can be applied. Key areas for optimization in the selenium dioxide-mediated oxidation of acetophenones include reaction time, temperature, and the molar ratio of reactants.
Studies on analogous reactions have shown that careful control of these parameters can lead to significant improvements in yield and purity, while minimizing the formation of byproducts. For instance, extending the reaction time beyond the point of complete consumption of the starting material can sometimes lead to the formation of over-oxidation products or other undesirable side reactions.
Modern approaches to process optimization, such as the use of automated systems and flow chemistry, are being increasingly adopted in pharmaceutical and fine chemical synthesis. whiterose.ac.uk These techniques allow for the rapid screening of a wide range of reaction conditions to identify the optimal parameters for yield and purity. whiterose.ac.ukwhiterose.ac.uk While not specifically documented for this compound, the application of such methods could potentially lead to a more efficient and higher-yielding synthesis of this compound. whiterose.ac.uk Further research in this area would be beneficial for the development of a more robust and scalable synthetic process.
Fundamental Reactivity and Mechanistic Pathways of 4 Trifluoromethylphenylglyoxal Hydrate
Nucleophilic Addition Reactions at the Glyoxal (B1671930) Moiety
The glyoxal moiety features two carbonyl groups, an aldehyde and a ketone, both of which are highly susceptible to nucleophilic attack. The electrophilicity of these carbonyl carbons is significantly enhanced by the electron-withdrawing nature of the adjacent trifluoromethylphenyl group. This activation facilitates additions that might be less favorable with unsubstituted glyoxals.
Hydrate (B1144303) Formation and Equilibrium Studies
In aqueous solutions, aldehydes and ketones can exist in equilibrium with their corresponding geminal diols, or hydrates. For 4-trifluoromethylphenylglyoxal, this equilibrium lies significantly towards the hydrate form, to the extent that the compound is typically isolated and handled as a stable, crystalline hydrate.
The equilibrium is driven by the destabilization of the carbonyl group by the strongly electron-withdrawing 4-trifluoromethylphenyl moiety. This group increases the partial positive charge on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by water. The formation of the hydrate relieves the electronic strain of the carbonyl double bond.
The equilibrium can be represented as follows:
Figure 1: Equilibrium between 4-Trifluoromethylphenylglyoxal and its hydrate form.
While specific thermodynamic data for 4-trifluoromethylphenylglyoxal hydrate is not extensively reported, the equilibrium constants (Khydr) for hydrate formation are known to be significantly influenced by the electronic nature of the substituents. Electron-withdrawing groups dramatically increase the value of Khydr.
Table 1: Influence of Substituents on Hydrate Formation Equilibrium Constant (Khydr) for Arylglyoxals (Illustrative Data)
| Substituent (X) in X-C₆H₄COCHO | Khydr = [Hydrate]/[Aldehyde] | Relative Stability of Hydrate |
|---|---|---|
| 4-OCH₃ (Electron-donating) | ~0.5 | Low |
| 4-H (Unsubstituted) | ~1.0 | Moderate |
| 4-Cl (Electron-withdrawing) | ~15 | High |
| 4-CF₃ (Strongly electron-withdrawing) | >100 (Estimated) | Very High |
Note: Data is illustrative, based on established principles of physical organic chemistry. The high estimated Khydr for the 4-CF₃ derivative reflects the powerful inductive effect of the trifluoromethyl group.
Cyanohydrin Formation
The addition of hydrogen cyanide across a carbonyl double bond to form a cyanohydrin is a classic nucleophilic addition reaction. In this compound, the highly electrophilic carbonyl carbons readily undergo this reaction. The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile.
The mechanism proceeds via the nucleophilic attack of the cyanide ion on one of the carbonyl carbons, followed by protonation of the resulting alkoxide intermediate. Given the two different carbonyl groups (aldehyde and ketone), the reaction can show regioselectivity. Attack is generally favored at the more reactive aldehyde carbonyl due to lesser steric hindrance.
Figure 2: General mechanism for cyanohydrin formation at the aldehydic carbon of 4-Trifluoromethylphenylglyoxal.
Table 2: Typical Conditions for Cyanohydrin Formation
| Cyanide Source | Catalyst/Conditions | Expected Major Product |
|---|---|---|
| NaCN / KCN | Aqueous acid (e.g., H₂SO₄), pH 4-5 | 2-Hydroxy-2-(4-trifluoromethylphenyl)-2-oxo-ethanenitrile |
| HCN | Small amount of base (e.g., NaCN, Et₃N) | 2-Hydroxy-2-(4-trifluoromethylphenyl)-2-oxo-ethanenitrile |
| Trimethylsilyl cyanide (TMSCN) | Lewis acid catalyst (e.g., ZnI₂) | O-silylated cyanohydrin intermediate |
Organometallic Reagent Additions (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily add to carbonyl groups, forming new carbon-carbon bonds. wikipedia.orgmt.com Their reaction with 4-trifluoromethylphenylglyoxal provides a direct route to α-hydroxy ketones and, with excess reagent, 1,2-diols.
The reaction is highly regioselective. The first equivalent of the organometallic reagent will preferentially attack the more reactive and sterically accessible aldehyde carbonyl group. This yields a secondary alcohol adjacent to a ketone.
Figure 3: Addition of a Grignard reagent to the aldehydic carbonyl of 4-Trifluoromethylphenylglyoxal.
If a second equivalent of the organometallic reagent is used, it can then attack the remaining ketone carbonyl, leading to the formation of a diol after acidic workup.
Table 3: Products from Reactions with Organometallic Reagents
| Organometallic Reagent | Stoichiometry (Equivalents) | Reaction Conditions | Expected Final Product (after workup) |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1.0 | Diethyl ether or THF, low temp. | 1-Hydroxy-1-(4-trifluoromethylphenyl)propan-2-one |
| Phenyllithium (C₆H₅Li) | 1.0 | Diethyl ether or THF, low temp. | 1-Hydroxy-1-phenyl-2-(4-trifluoromethylphenyl)ethan-2-one |
| Methylmagnesium bromide (CH₃MgBr) | >2.0 | Diethyl ether or THF, low temp. | 2-(4-Trifluoromethylphenyl)propane-1,2-diol |
| Phenyllithium (C₆H₅Li) | >2.0 | Diethyl ether or THF, low temp. | 1-Phenyl-2-(4-trifluoromethylphenyl)ethane-1,2-diol |
Condensation Reactions and Heterocycle Synthesis
The 1,2-dicarbonyl structure of 4-trifluoromethylphenylglyoxal is an ideal precursor for the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Aminoguanidines)
Reactions with bifunctional nitrogen nucleophiles provide one of the most important synthetic applications of α-dicarbonyl compounds.
With 1,2-Diamines: Condensation with ortho-phenylenediamines is a classic and efficient method for synthesizing quinoxalines. researchgate.net The reaction involves a double condensation, forming a stable, aromatic heterocyclic ring. The electron-withdrawing trifluoromethyl group can influence the reaction rate and the properties of the resulting quinoxaline (B1680401). nih.gov
Figure 4: Synthesis of a quinoxaline derivative from 4-Trifluoromethylphenylglyoxal and o-phenylenediamine.
With Hydrazines: The reaction with hydrazine (B178648) hydrate or substituted hydrazines yields hydrazones. nih.govresearchgate.net If hydrazine hydrate is used, subsequent cyclization can occur, although reactions with substituted hydrazines are more commonly used to form pyrazole (B372694) derivatives or other heterocycles.
With Aminoguanidines: Aminoguanidine (B1677879) contains both a hydrazine-like moiety and a guanidine (B92328) group. It reacts with α-dicarbonyl compounds to form guanylhydrazones, which typically undergo spontaneous intramolecular cyclization and dehydration to yield 3-amino-1,2,4-triazine derivatives. nih.govnih.gov
Formation of Triazine Derivatives
The reaction between an α-dicarbonyl compound and aminoguanidine is a well-established route to 1,2,4-triazines. ijpsr.info For 4-trifluoromethylphenylglyoxal, the reaction proceeds via initial condensation of the more reactive amino group of the hydrazine part of aminoguanidine with one of the carbonyls, followed by cyclization and aromatization. researchgate.net
Due to the asymmetry of the glyoxal, two isomeric triazine products are possible, depending on which carbonyl group undergoes the initial condensation and subsequent cyclization pathway. The reaction with methylglyoxal, for instance, is known to produce two isomeric triazines. nih.gov
Figure 5: Plausible pathway for the formation of a 3-amino-1,2,4-triazine derivative from 4-Trifluoromethylphenylglyoxal and aminoguanidine.
This reaction is a powerful tool for creating highly functionalized triazine rings, which are important scaffolds in medicinal chemistry and materials science. researchgate.net
Table 4: Synthesis of Heterocycles from 4-Trifluoromethylphenylglyoxal
| Binucleophile Reagent | Reaction Conditions | Heterocyclic Product Class | Specific Product Example |
|---|---|---|---|
| o-Phenylenediamine | Acetic acid or ethanol (B145695), reflux | Quinoxaline | 2-(4-Trifluoromethylphenyl)quinoxaline |
| Hydrazine hydrate | Ethanol, reflux | Hydrazone / Dihydropyridazine | 1,2-Bis(hydrazono)-1-(4-trifluoromethylphenyl)ethane |
| Phenylhydrazine | Acetic acid, reflux | Phenylhydrazone | 1-(4-Trifluoromethylphenyl)-1,2-ethanedione bis(phenylhydrazone) |
| Aminoguanidine bicarbonate | Aqueous HCl, reflux | 3-Amino-1,2,4-triazine | 5-(4-Trifluoromethylphenyl)-1,2,4-triazin-3-amine |
Intramolecular Cyclization Processes
The inherent reactivity of this compound primarily lends itself to intermolecular reactions, serving as a versatile building block for the synthesis of complex heterocyclic structures. True unimolecular cyclization, where the molecule itself rearranges to form a cyclic isomer without the incorporation of other reactants, is not a prominently documented pathway for this compound under standard conditions. The presence of two adjacent, reactive carbonyl groups favors reactions with external nucleophiles.
However, in the broader context of trifluoromethyl-containing compounds, photoredox-catalyzed strategies have enabled intramolecular cyclization processes. These reactions typically involve the generation of a radical species that can then attack another part of the same molecule. For instance, such methodologies have been successfully applied to synthesize a variety of trifluoromethylated oxygen-, sulfur-, and nitrogen-containing heterocycles. While not a direct intramolecular cyclization of this compound in isolation, these advanced methods highlight the potential for inducing cyclization in related fluorinated substrates through modern synthetic techniques.
Redox Chemistry and Transformations
The redox chemistry of this compound is characterized by the distinct reactivity of its aldehyde and ketone carbonyl groups. These functionalities can undergo selective reduction, participate in oxidative annulations, and rearrange via disproportionation reactions.
The selective reduction of one carbonyl group in the presence of the other in α-ketoaldehydes like this compound presents a significant synthetic challenge due to their similar reactivity profiles. The aldehyde is generally more electrophilic and sterically accessible than the ketone, which often allows for a degree of chemoselectivity.
Various reducing agents can be employed to achieve different outcomes. For instance, catalytic transfer hydrogenation using a ruthenium complex has been shown to preferentially reduce the aldehyde moiety in α-alkyl-β-ketoaldehydes, leading to the formation of the corresponding α-hydroxyketone. Conversely, specific hydride reagents under carefully controlled conditions might favor the reduction of the ketone. The choice of catalyst, solvent, and reaction conditions is crucial for directing the selectivity of the reduction. A highly selective reduction of related α-fluoroimines to β-fluoroamines has been achieved using trichlorosilane, indicating that the presence of fluorine can influence the outcome of reductions in the vicinity.
Table 1: Potential Selective Reduction Outcomes for this compound
| Carbonyl Group Targeted | Product Type | Potential Methodologies |
|---|---|---|
| Aldehyde | α-Hydroxyketone | Catalytic Transfer Hydrogenation |
Oxidative annulation reactions involving aryl glyoxals provide a powerful method for the construction of fused ring systems. In these processes, the glyoxal unit acts as a two-carbon synthon that can react with various partners, such as alkynes, to build polycyclic aromatic compounds.
An iron(III)-promoted oxidative annulation has been developed for the synthesis of 1,2-naphthoquinones from arylglyoxals and internal alkynes. This transformation proceeds at room temperature in the presence of ferric chloride (FeCl₃). The proposed mechanism involves the formation of a vinyl cation from the arylglyoxal and the alkyne, followed by an electrophilic addition to the aryl ring and subsequent rearrangement to yield the naphthoquinone product. This methodology is applicable to a range of substituted arylglyoxals, suggesting its potential utility for this compound in synthesizing trifluoromethyl-substituted quinone structures.
Given that this compound is a non-enolizable α-ketoaldehyde, it is an ideal substrate for the intramolecular Cannizzaro reaction. This reaction involves a base-induced internal disproportionation, where one carbonyl group is oxidized to a carboxylic acid and the other is reduced to an alcohol. wikipedia.orgpharmaguideline.comnih.gov The result of this rearrangement is the formation of a single product, an α-hydroxy carboxylic acid.
The reaction is typically initiated by the attack of a hydroxide (B78521) ion on the more electrophilic aldehyde carbon. wikipedia.org This is followed by an intramolecular hydride transfer from the resulting tetrahedral intermediate to the adjacent ketone carbonyl group. This hydride shift is the rate-determining step and results in the formation of 4-trifluoromethylmandelic acid upon workup. researchgate.netorganic-chemistry.org Various catalysts, including Lewis acids like Cr(ClO₄)₃, have been shown to facilitate this transformation. researchgate.net
Table 2: Intramolecular Cannizzaro Reaction of Aryl Glyoxals
| Substrate | Catalyst/Base | Product | Reference |
|---|---|---|---|
| Aryl Glyoxal | Cr(ClO₄)₃ | Mandelic Ester Derivative | researchgate.net |
| Aryl Glyoxal | TOX/Cu(II) | α-Hydroxy Carboxylic Acid | organic-chemistry.org |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a broad spectrum of opportunities for the transformation of this compound, particularly in the realm of asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity.
Asymmetric Hydrogenation: The asymmetric hydrogenation of the dicarbonyl unit in this compound can potentially lead to chiral diols, hydroxy ketones, or hydroxy aldehydes. Chiral catalysts, often based on noble metals like iridium, rhodium, or ruthenium complexed with chiral ligands, are employed for this purpose. researchgate.net For instance, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral organofluorine molecules from fluorinated olefins. nih.gov The choice of a suitable chiral ligand is paramount in achieving high enantiomeric excess (ee), as it creates a chiral environment around the metal center, directing the hydride attack to one face of the carbonyl group. researchgate.net The development of metal-free systems using chiral frustrated Lewis pairs also represents an emerging strategy for asymmetric hydrogenation. unt.edu
Table 3: Examples of Asymmetric Hydrogenation of Related Substrates
| Substrate Type | Catalyst System | Product | Key Feature |
|---|---|---|---|
| Fluorinated Olefins | Iridium-N,P Ligand | Chiral Fluoromethylated Compounds | High yield and enantioselectivity |
Asymmetric Aldol (B89426) Reactions: The ketone carbonyl of this compound can serve as an electrophile in asymmetric aldol reactions. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent ketone, making it a suitable partner for various nucleophiles, such as enolates derived from other carbonyl compounds.
Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral pyridoxal (B1214274) catalysts have been used in biomimetic asymmetric aldol reactions between glycinates and trifluoromethyl ketones, affording chiral β-trifluoromethyl-β-hydroxy-α-amino acid esters with high diastereoselectivity and enantioselectivity. nih.gov Similarly, cinchona alkaloid-derived catalysts have been employed for highly enantioselective aldol reactions of acetylphosphonates with activated carbonyl compounds. The development of chiral organic catalysts based on carboxylate-ammonium salts has also expanded the scope of asymmetric vinylogous aldol reactions. nih.gov These examples underscore the potential of this compound to participate in highly stereocontrolled C-C bond-forming reactions.
Table 4: Asymmetric Aldol Reactions with Trifluoromethyl Ketones
| Nucleophile | Catalyst Type | Product Type | Selectivity |
|---|---|---|---|
| Glycinate | Chiral N-methyl pyridoxal | β-Trifluoromethyl-β-hydroxy-α-amino acid ester | up to >20:1 dr and 99% ee |
| Silyloxy Furan | Chiral Organic Salt | Chiral Butenolide | 91–95% ee |
Cross-Coupling Methodologies
While direct palladium-catalyzed cross-coupling reactions specifically employing this compound as a substrate are not extensively documented in dedicated studies, the reactivity of the aryl halide functionality within precursor molecules and the general behavior of aryl glyoxals suggest potential applications in this area. The carbon-halogen bond, if present in a precursor to the glyoxal, would be the primary site for standard cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.
The core reactivity of the glyoxal moiety itself is more geared towards nucleophilic additions and condensations rather than typical cross-coupling reactions that involve organometallic intermediates and C-C bond formation at an aromatic ring. However, the acylpalladium intermediates, which are central to many cross-coupling reactions involving acyl halides, could theoretically be generated from a derivative of 4-trifluoromethylphenylglyoxal. For instance, conversion of the aldehyde to a halide could open pathways to coupling reactions. The selectivity of such reactions would be influenced by the chosen palladium catalyst and its ligands. For example, Pd(OAc)₂ is known to favor aroylation, while Pd(PPh₃)₄ may lead to arylation products, albeit with potentially lower selectivity. nih.gov
The development of palladium-catalyzed methods for the esterification of aryl fluorosulfates with aryl formates showcases the continuous expansion of cross-coupling chemistry, suggesting that non-traditional functional groups can be activated for C-C or C-heteroatom bond formation. mdpi.com
Table 1: Potential Cross-Coupling Strategies (Hypothetical)
| Coupling Type | Potential Substrate Derivative | Key Reagents | Expected Outcome |
| Suzuki Coupling | 4-Trifluoromethylphenylglyoxal derivative with a halide | Arylboronic acid, Pd catalyst, Base | Biaryl compound with a glyoxal moiety |
| Heck Coupling | 4-Trifluoromethylphenylglyoxal derivative with a halide | Alkene, Pd catalyst, Base | Aryl-substituted alkene with a glyoxal moiety |
| Sonogashira Coupling | 4-Trifluoromethylphenylglyoxal derivative with a halide | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Aryl-substituted alkyne with a glyoxal moiety |
This table is illustrative of potential synthetic routes and is based on general principles of cross-coupling reactions, not on specific documented examples with this compound.
C-H Activation Strategies
Direct C-H activation strategies involving this compound have not been a major focus of reported research. However, the field of C-H functionalization is rapidly evolving, and the electronic properties of the 4-trifluoromethylphenyl group could influence such reactions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, which is a common mechanism in many C-H activation cycles. Conversely, this electronic deficiency could make the aromatic C-H bonds more susceptible to activation by transition metals that favor electron-rich substrates for oxidative addition.
Recent advancements in the synthesis of C-aryl glycosides through C-H functionalization highlight the potential for activating C-H bonds for the formation of C-C bonds with complex molecules. nih.gov These methods often rely on directing groups to achieve regioselectivity. In the case of this compound, the glyoxal moiety itself or a derivative could potentially act as a directing group to guide a transition metal catalyst to a specific C-H bond on the aromatic ring.
Furthermore, the in-situ generation of aryl glyoxals from aryl methyl ketones via sp³-C-H activation and subsequent oxidation is a known strategy in multicomponent reactions for the synthesis of heterocycles. researchgate.net This suggests that the reverse—using the glyoxal as a handle for C-H activation—is a plausible, though underexplored, avenue.
Radical Reactions Involving Glyoxal Species
Acyl Radical Addition Reactions
The generation of acyl radicals from α-ketoacids via visible-light photoredox catalysis is a well-established method. nih.gov This suggests that 4-trifluoromethylphenylglyoxal, being an α-ketoaldehyde, could potentially serve as a precursor to the corresponding acyl radical under similar photocatalytic conditions. The formation of the acyl radical would likely proceed through a single electron transfer (SET) process.
Once generated, the 4-trifluoromethylbenzoyl radical would be an electrophilic radical species due to the influence of the trifluoromethyl group. nih.gov This electrophilicity would govern its reactivity in addition reactions. For instance, in reactions with electron-rich olefins, the acyl radical would add to the double bond to form a new carbon-centered radical, which could then be trapped or undergo further transformations.
While intermolecular addition of carbon-centered radicals to aldehydes and ketones can be reversible, intramolecular additions that form five- or six-membered rings are often more favorable. libretexts.org Although this is less directly applicable to the intermolecular reactions of a pre-formed acyl radical, it underscores the general reactivity patterns of radicals with carbonyl groups. The combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS) has been utilized for the C-H alkylation of heteroarenes using ketones and aldehydes as alkyl radical equivalents, further demonstrating the potential for radical generation from carbonyl compounds. nih.gov
Electronic and Steric Effects of the Trifluoromethyl Substituent on Reactivity
The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of this compound through a combination of strong electronic and significant steric effects.
Electronic Effects:
The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I effect). nih.gov This has several key consequences for the reactivity of the glyoxal moiety:
Enhanced Electrophilicity: The electron-withdrawing nature of the CF₃ group significantly increases the electrophilicity of both carbonyl carbons in the glyoxal unit. nih.gov This makes the molecule more susceptible to nucleophilic attack.
Increased Acidity: The α-protons adjacent to a carbonyl group are acidic. The inductive effect of the CF₃ group, transmitted through the phenyl ring, can further enhance the acidity of the aldehydic proton, although this effect is likely modest.
Stabilization of Anionic Intermediates: The CF₃ group can stabilize anionic intermediates formed during nucleophilic addition to the carbonyl groups.
Steric Effects:
Table 2: Comparison of Electronic and Steric Properties
| Substituent | Inductive Effect | Resonance Effect | Steric Effect (A-value, kcal/mol) |
| -H | Neutral | Neutral | 0 |
| -CH₃ | Electron-donating | Weakly electron-donating (hyperconjugation) | 1.74 |
| -CF₃ | Strongly electron-withdrawing | Weakly electron-withdrawing | 2.1 |
Data compiled from various sources on substituent effects.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound. Glyoxal and its derivatives exist in equilibrium with their hydrated forms in aqueous solutions. wikipedia.org The position of this equilibrium is solvent-dependent. In protic solvents like water and alcohols, the hydrate form is favored, which can reduce the concentration of the more reactive free aldehyde and thus slow down reactions that require the free carbonyl form.
In aprotic solvents, the free glyoxal form is more prevalent, which can lead to faster reaction rates. The polarity of the solvent can also influence the stability of charged intermediates and transition states. For reactions proceeding through polar transition states, a more polar solvent will generally lead to an increased reaction rate.
For example, in reactions of glyoxal with amino acids, the conversion of the dihydrate to the monohydrate form in drying droplets was found to accelerate the reaction by over three orders of magnitude. colorado.edu This highlights the critical role of the hydration state, which is directly influenced by the solvent environment.
Stereochemical Aspects of Reactions with this compound
4-Trifluoromethylphenylglyoxal is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. The two carbonyl groups of the glyoxal moiety are enantiotopic faces. Nucleophilic addition to either of these carbonyl groups will generate a new stereocenter.
In the absence of any chiral influence (e.g., a chiral catalyst, reagent, or solvent), the addition of a nucleophile will result in a racemic mixture of the two possible enantiomers. However, the use of chiral auxiliaries or catalysts can induce stereoselectivity, leading to an enrichment of one enantiomer over the other.
The stereoselective synthesis of 1,2-difunctional compounds through the addition of organometallic reagents to chiral masked forms of glyoxal is a known strategy. benthamdirect.com This approach involves converting the glyoxal into a chiral derivative, performing a diastereoselective addition, and then removing the chiral auxiliary.
Furthermore, dynamic kinetic resolutions (DKRs) and dynamic kinetic asymmetric transformations (DyKATs) are powerful methods for the enantioconvergent synthesis of complex molecules from racemic starting materials. nih.gov These strategies could potentially be applied to reactions of this compound, where a chiral catalyst could selectively react with one enantiomer of a transiently formed chiral intermediate while the other enantiomer is rapidly racemized.
The stereochemical outcome of glycosylation reactions, for example, is highly dependent on factors such as the protecting groups on the sugar, the nature of the activator, and the solvent, all of which can influence the stereochemistry of the newly formed glycosidic bond. frontiersin.orgresearchgate.net Similar principles would apply to stereoselective reactions involving this compound.
Theoretical and Computational Studies on 4 Trifluoromethylphenylglyoxal Hydrate
Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
Currently, there are no published studies detailing the electronic structure and reactivity descriptors for 4-trifluoromethylphenylglyoxal hydrate (B1144303). Such a study would involve quantum chemical calculations to determine how the electron density is distributed across the molecule.
Key Areas for Future Research:
Fukui Functions: These are used in density functional theory to predict which parts of a molecule are most susceptible to nucleophilic or electrophilic attack. For 4-trifluoromethylphenylglyoxal hydrate, calculating Fukui functions would identify the most reactive sites among the carbonyl carbons and the aromatic ring.
Electrostatic Potential (ESP) Maps: An ESP map would visually represent the regions of positive and negative charge on the molecule's surface. This would highlight the electrophilic nature of the carbonyl groups and the influence of the electron-withdrawing trifluoromethyl group on the phenyl ring. cymitquimica.com
A hypothetical data table for such a study might look like this:
| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | Description |
| Carbonyl Carbon (C=O) | Calculated Value | Calculated Value | Expected to have a high f+ value, indicating susceptibility to nucleophilic attack. |
| Aldehydic Carbon (CHO) | Calculated Value | Calculated Value | Also a likely site for nucleophilic addition. |
| Aromatic Ring Carbons | Calculated Values | Calculated Values | Values would vary depending on their position relative to the substituents. |
| Oxygen Atoms | Calculated Values | Calculated Values | Expected to have high f- values, indicating susceptibility to electrophilic attack. |
Reaction Pathway Modeling and Energy Profile Calculations
No reaction pathway models or energy profile calculations for reactions involving this compound are available in the current literature. These computational studies are crucial for understanding reaction mechanisms and predicting product formation.
Potential Research Focus:
Modeling the reaction of this compound with a nucleophile (e.g., an amine or thiol) would involve mapping the potential energy surface of the reaction. This would reveal the step-by-step mechanism and the energy changes that occur as the reactants are converted into products.
Transition State Elucidation and Activation Energy Barriers
The elucidation of transition states and the calculation of activation energy barriers are fundamental to understanding the kinetics of a reaction. To date, no such studies have been published for this compound.
Methodology for Future Studies:
Computational chemists would use methods like Density Functional Theory (DFT) to locate the transition state structures for reactions involving this compound.
Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state provides the activation energy barrier, a key factor in determining the reaction rate.
A prospective data table for activation energies might be:
| Reaction Studied | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Nucleophilic addition of ammonia (B1221849) to the carbonyl group | DFT (e.g., B3LYP) | PCM (Water) | Calculated Value |
| Cyclocondensation with a diamine | MP2 | SMD (Ethanol) | Calculated Value |
Solvent-Effect Modeling in Reaction Simulations
While it is known that the hydrate form of 4-trifluoromethylphenylglyoxal enhances its water solubility, specific computational models of solvent effects on its reactions are absent from the literature. cymitquimica.com
Approaches to Solvent Modeling:
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the influence of the solvent on the energies of reactants, products, and transition states.
Explicit Solvation Models: This approach involves including individual solvent molecules in the calculation. While more computationally intensive, it allows for the study of specific solvent-molecule interactions, such as hydrogen bonding.
Quantum Chemical Investigations of Hydration Thermodynamics and Kinetics
The thermodynamics and kinetics of the hydration of the glyoxal (B1671930) group in 4-trifluoromethylphenylglyoxal have not been investigated through quantum chemical methods. The compound is known as a hydrate, indicating that the hydrated form is stable, but the energetics of the hydration-dehydration equilibrium are unquantified. thermofisher.com
Areas for Investigation:
Thermodynamics: Calculations could determine the change in Gibbs free energy (ΔG) for the hydration reaction, which would indicate whether the hydrated or anhydrous form is more stable under different conditions.
Kinetics: Modeling the reaction pathway for the addition of a water molecule to the carbonyl group would reveal the activation energy for hydration and dehydration.
Conformational Analysis and Intermolecular Interactions
A detailed conformational analysis of this compound has not been published. Such a study would explore the different spatial arrangements of the molecule's atoms and their relative energies.
Key Aspects to Study:
Rotational Barriers: Calculating the energy barriers for rotation around the single bond connecting the phenyl ring and the glyoxal group would reveal the most stable conformations.
Intermolecular Interactions: In a crystalline state, molecules of this compound would interact through various non-covalent forces. A computational study could identify and quantify these interactions, such as hydrogen bonding involving the hydrate's water molecules and the carbonyl oxygens, as well as potential halogen bonding involving the fluorine atoms.
A summary of potential conformational data could be presented as follows:
| Dihedral Angle (Ring-C-C-O) | Relative Energy (kcal/mol) | Description of Conformer |
| Calculated Angle 1 | 0.0 (Global Minimum) | Most stable conformation, likely with minimal steric hindrance. |
| Calculated Angle 2 | Calculated Value | A less stable, higher-energy conformation. |
| Calculated Angle 3 | Calculated Value | Rotational transition state. |
Applications As a Versatile Synthetic Intermediate
Building Block for Complex Molecular Architectures
The inherent reactivity of the dual carbonyl groups in 4-trifluoromethylphenylglyoxal hydrate (B1144303) provides a powerful platform for the synthesis of diverse and complex molecular scaffolds. This reactivity allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of intricate heterocyclic systems. These heterocyclic structures are central to the development of new therapeutic agents and functional materials.
The presence of the trifluoromethylphenyl group also imparts unique properties to the resulting molecules, often enhancing their biological activity and material performance. Synthetic chemists leverage the predictable reactivity of the glyoxal (B1671930) moiety to strategically incorporate the 4-trifluoromethylphenyl unit into larger, more complex structures.
Precursor for Fluorinated Organic Compounds
The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design and materials science, known for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com 4-Trifluoromethylphenylglyoxal hydrate serves as a readily available precursor for introducing this important functional group into a variety of organic molecules.
The synthesis of trifluoromethyl-containing heterocycles is a significant area of research, as these compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.net The reactivity of the glyoxal portion of this compound allows for its integration into various synthetic schemes aimed at producing novel fluorinated compounds with potential biological activity. cymitquimica.com
Table 1: Properties Conferred by the Trifluoromethyl Group
| Property | Impact in Organic Compounds |
| Metabolic Stability | Increased resistance to metabolic degradation, leading to longer half-life in biological systems. mdpi.com |
| Lipophilicity | Enhanced ability to cross cell membranes, improving bioavailability. mdpi.com |
| Binding Affinity | Can improve the interaction of a molecule with its biological target. mdpi.com |
| Electron-withdrawing Nature | Influences the electronic properties of the molecule, affecting reactivity and acidity/basicity. cymitquimica.com |
Role in Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Arylglyoxals, such as this compound, are valuable substrates in the design of MCRs due to the differential reactivity of their adjacent carbonyl groups. researchgate.net
While specific examples directly involving this compound in the scientific literature are not abundant, the general reactivity of aryl glyoxals in MCRs suggests its significant potential. These reactions offer a rapid and diversity-oriented approach to synthesizing libraries of complex molecules, which is particularly valuable in drug discovery. beilstein-journals.org The incorporation of the 4-trifluoromethylphenyl moiety through MCRs can lead to the generation of novel compounds with enhanced pharmacological profiles.
Development of Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule. While the direct application of this compound in the development of chiral auxiliaries and ligands is not extensively documented, its structural features suggest potential in this area.
The synthesis of chiral catalysts often involves the incorporation of rigid and electronically defined molecular frameworks. The phenyl and glyoxal groups of this compound could, in principle, be modified to create chiral environments. For instance, new chiral phase transfer catalysts have been designed from compounds containing a trifluoromethylphenyl group, highlighting the utility of this moiety in asymmetric catalysis. austinpublishinggroup.com The development of efficient methods for the asymmetric introduction of the trifluoromethyl group into organic molecules is an active area of research, and versatile precursors are highly sought after. nih.gov
Synthesis of Advanced Materials Precursors
The unique properties imparted by the trifluoromethyl group, such as thermal stability and hydrophobicity, make it a desirable component in advanced materials. Fluorinated polymers, for example, exhibit a range of valuable characteristics including chemical resistance and low surface energy. researchgate.net
This compound can serve as a precursor for monomers used in the synthesis of such fluorinated polymers. The incorporation of the 4-trifluoromethylphenyl group into a polymer backbone can significantly influence the material's properties. For instance, trifluoromethylated quinoxaline-based polymers have been synthesized and investigated for their potential in photovoltaic applications, demonstrating enhanced performance due to the presence of the -CF3 group. nih.gov The versatility of this compound allows for its potential use in creating a variety of polymer architectures with tailored properties for specific high-performance applications.
Advanced Analytical Methodologies in Research on 4 Trifluoromethylphenylglyoxal Hydrate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific high-resolution NMR studies on 4-Trifluoromethylphenylglyoxal hydrate (B1144303) detailing its structural assignment, isomeric purity, C-F coupling analysis, or use in in-situ reaction monitoring were found in the public literature.
Structural Assignment and Isomeric Purity Analysis
There are no available research articles that provide a detailed assignment of ¹H, ¹³C, and ¹⁹F NMR spectra for 4-Trifluoromethylphenylglyoxal hydrate, which would be essential for unambiguous structural confirmation and the assessment of isomeric purity.
C-F Coupling Analysis for Fluorine Environment Characterization
While the principles of C-F coupling are extensively studied in fluorine chemistry, no specific data on the coupling constants (e.g., ¹JCF, ²JCF, ³JCF) for this compound have been published. This information would be crucial for characterizing the electronic environment of the trifluoromethyl group.
In Situ NMR for Reaction Monitoring and Mechanistic Insights
The use of in situ NMR to monitor chemical reactions is a powerful technique. However, no studies have been found that apply this methodology to reactions involving this compound to provide kinetic data or mechanistic insights.
Mass Spectrometry (MS) Techniques
Detailed mass spectrometric analyses of this compound are not available in peer-reviewed literature.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
Although the molecular formula is listed in chemical supplier databases, there is no published high-resolution mass spectrometry data to experimentally confirm the exact mass and elemental composition of this compound.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
No studies on the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) have been reported. Such an analysis would be necessary to understand its gas-phase ion chemistry and to develop quantitative analytical methods.
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.orgnih.gov This technique is indispensable for obtaining an unambiguous understanding of a molecule's structure at the atomic level.
Analysis of Hydration State and Crystal Packing
A crucial aspect of the analysis for this compound is the role of water molecules in the crystal lattice. X-ray crystallography can precisely determine the number of water molecules associated with each molecule of 4-trifluoromethylphenylglyoxal, confirming its hydration state. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds between the gem-diol hydroxyl groups, the carbonyl group, and the water molecules. This information is vital for understanding the crystal's stability and how the molecules pack together to form the bulk material. Analysis of the crystal packing can shed light on properties like solubility and dissolution rates.
Spectrophotometric and Spectroscopic Methods (e.g., UV-Vis, IR, Raman) for Structural Features and Reaction Monitoring
Spectroscopic techniques are fundamental tools for probing the structural features of molecules, both in solid and solution states. They are also powerful for real-time monitoring of chemical reactions.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule. For this compound, the spectrum would be expected to show characteristic absorption bands arising from π→π* transitions in the aromatic phenyl ring and n→π* transitions associated with the carbonyl group. This technique is useful for quantitative analysis and for tracking changes in conjugation during chemical reactions.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint by probing the vibrations of chemical bonds. nih.gov They are complementary methods; IR spectroscopy measures the absorption of infrared radiation by vibrating dipoles, while Raman spectroscopy measures the scattering of light from vibrating bonds. nih.gov For this compound, these spectra would provide clear evidence for its key functional groups. This information is crucial for confirming the compound's identity and structure. researchgate.net
Below is a table of expected vibrational frequencies for the primary functional groups in the molecule.
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
| O-H (Hydrate & gem-diol) | Stretching, broad | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ketone) | Stretching, strong | 1680 - 1720 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-O (gem-diol) | Stretching | 1000 - 1200 |
| C-F (Trifluoromethyl) | Stretching, strong | 1100 - 1400 |
These techniques are invaluable for monitoring reactions, as the disappearance of reactant peaks and the appearance of product peaks can be tracked over time to determine reaction kinetics and endpoints.
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For a compound like this compound, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for quality control.
These methods are used to analyze the complex mixtures that often result from organic synthesis. By separating the target compound from starting materials, byproducts, and residual solvents, chromatography allows for a precise assessment of purity. Supplier specifications for this compound often cite a purity of ≥97.5% as determined by GC, highlighting the industry-standard role of this technique. thermofisher.com HPLC is particularly well-suited for analyzing thermally sensitive or non-volatile compounds and would be a common method for purity assessment and reaction monitoring. fishersci.fi
An example of an HPLC method setup for purity analysis is outlined in the table below.
| Parameter | Specification |
| Technique | Reverse-Phase HPLC |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thermogravimetric Analysis (TGA) for Hydration Stability Research
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ami-instruments.comnih.gov It is an exceptionally useful tool for studying the stability of hydrates and quantifying their water content. researchgate.net
When this compound is heated in a TGA instrument, a distinct mass loss will be observed at the temperature where the water of hydration is driven off. The resulting TGA curve provides several key pieces of information:
Quantification of Water Content: The percentage of mass lost corresponds directly to the amount of water in the crystal lattice. This allows for the experimental determination of the number of water molecules per molecule of the compound. For instance, product specifications often indicate a water content ranging from 6.27% to 15.13%, which corresponds to approximately 0.75 to 2.0 molecules of water. thermofisher.com
Dehydration Temperature: The temperature range over which the mass loss occurs indicates the thermal stability of the hydrate.
Dehydration Profile: The shape of the TGA curve can reveal whether the dehydration occurs in a single, simple step or in multiple stages, which would suggest that different water molecules are bound with different energies within the crystal structure. iea-shc.org
The table below illustrates the theoretical mass loss corresponding to different hydration states.
| Number of Water Molecules (n) | Molecular Formula | Total Molecular Weight ( g/mol ) | % Mass Loss upon Dehydration |
| 1 | C₉H₅F₃O₂ · H₂O | 220.14 | 8.18% |
| 1.5 | C₉H₅F₃O₂ · 1.5H₂O | 229.15 | 11.78% |
| 2 | C₉H₅F₃O₂ · 2H₂O | 238.16 | 15.12% |
This data is crucial for determining appropriate storage and handling conditions for the compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Enhanced Transformations
The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 4-trifluoromethylphenylglyoxal hydrate (B1144303). Future research will likely focus on several key areas:
Metal-Catalyzed Reactions: Transition-metal catalysis offers a powerful toolkit for activating and functionalizing 4-trifluoromethylphenylglyoxal hydrate. beilstein-journals.orgnih.govnih.gov Exploration of palladium, copper, and gold catalysts could lead to novel cross-coupling and cycloaddition reactions. nih.govnih.gov For instance, palladium-catalyzed reactions could enable the functionalization of the aromatic ring, while copper and gold catalysis could facilitate unique transformations of the dicarbonyl unit. rsc.org The development of catalysts that can operate under mild conditions with high efficiency and selectivity will be a primary objective.
Lewis Acid Catalysis: Lewis acids are known to activate carbonyl compounds towards nucleophilic attack. Investigating a broader range of Lewis acids, including those based on earth-abundant metals, could provide more sustainable and cost-effective methods for transformations involving this compound. nih.gov Chiral Lewis acids, in particular, hold promise for developing enantioselective reactions.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Screening for and engineering enzymes that can recognize and transform this compound with high selectivity would open up green and highly efficient synthetic routes.
| Catalyst Type | Potential Transformations | Research Focus |
| Transition Metals (Pd, Cu, Au) | Cross-coupling, Cycloadditions, C-H activation | Mild reaction conditions, High selectivity, Catalyst stability |
| Lewis Acids | Nucleophilic additions, Cycloadditions | Earth-abundant metals, Chiral catalysts for asymmetric synthesis |
| Biocatalysis (Enzymes) | Asymmetric reductions, C-C bond formation | Enzyme screening and engineering, Green reaction conditions |
Development of Chemo-, Regio-, and Stereoselective Reactions
The presence of two distinct carbonyl groups in this compound presents both a challenge and an opportunity for selective synthesis. Future research will be directed towards controlling the chemo-, regio-, and stereoselectivity of its reactions.
Chemoselectivity: Developing methods to selectively react with either the aldehyde or the ketone functionality is a key goal. This can be achieved through the careful choice of catalysts, reagents, and reaction conditions. For example, the aldehyde is generally more reactive towards nucleophiles, but specific catalysts could reverse this selectivity.
Regioselectivity: In reactions involving multiple components, controlling where each component adds to the this compound scaffold is crucial for synthesizing the desired product. Multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step, and aryl glyoxals have proven to be excellent substrates in this regard. nih.govnih.govresearchgate.net Future work will focus on designing MCRs that proceed with high regioselectivity to generate complex heterocyclic structures. dntb.gov.uaresearchgate.net
Stereoselectivity: The development of asymmetric reactions is a cornerstone of modern organic synthesis. For this compound, this involves the creation of chiral centers with a high degree of enantiomeric excess. Organocatalysis, particularly with chiral amines, has shown great promise in the asymmetric aldol (B89426) reactions of aryl glyoxals. nih.gov Further exploration of chiral catalysts, including metal complexes and organocatalysts, will be essential for the enantioselective synthesis of valuable chiral building blocks. acs.org
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for the rapid discovery of new molecules with desired properties has driven the development of automated and high-throughput synthesis platforms. Integrating the chemistry of this compound into these systems presents a significant opportunity.
These platforms can be utilized for:
Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for a given transformation.
Library Synthesis: High-throughput synthesis enables the rapid generation of large libraries of compounds derived from this compound. acs.org This is particularly valuable for drug discovery and materials science, where a diverse set of molecules is needed for screening.
On-Demand Synthesis: Automated platforms can be programmed to synthesize specific molecules as needed, which is beneficial for producing small quantities of compounds for research purposes.
The development of robust and reliable reactions involving this compound that are amenable to automation will be a key area of future research. This includes the use of solid-supported reagents and catalysts to simplify purification processes.
Investigation of Photochemical and Electrochemical Reactivity
Photochemistry and electrochemistry offer unique and powerful methods for promoting chemical reactions under mild conditions. The application of these techniques to this compound is a largely unexplored area with significant potential.
Photochemical Reactions: The carbonyl groups in this compound are chromophores that can absorb light and undergo photochemical transformations. nih.gov Potential reactions include [2+2] cycloadditions, Norrish-type reactions, and photo-redox catalysis. core.ac.uk The electron-withdrawing trifluoromethyl group may influence the excited-state properties of the molecule, leading to novel reactivity. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative to traditional chemical redox reactions. researchgate.net The carbonyl groups of this compound can be electrochemically reduced to form a variety of products. nih.gov Furthermore, the trifluoromethyl group can also be a target for electrochemical modification. bris.ac.uk Investigating the electrochemical behavior of this compound could lead to the development of new synthetic methodologies.
Design of Organocatalytic Applications
Organocatalysis has emerged as a powerful and sustainable approach to asymmetric synthesis. The electron-deficient nature of the carbonyl groups in this compound makes it an excellent substrate for a variety of organocatalytic transformations.
Future research in this area will likely focus on:
Asymmetric Aldol and Related Reactions: Chiral amine catalysts can be used to promote the enantioselective addition of nucleophiles to the carbonyl groups of this compound. nih.gov
[3+2] and [4+2] Cycloadditions: Organocatalysts can be employed to facilitate the cycloaddition of this compound with various dienophiles and dipolarophiles to construct complex heterocyclic scaffolds.
Cascade Reactions: The development of organocatalytic cascade reactions initiated by the reaction of this compound will enable the rapid synthesis of complex molecules from simple starting materials.
| Organocatalytic Reaction | Catalyst Type | Potential Products |
| Asymmetric Aldol Reaction | Chiral Amines (e.g., Proline derivatives) | Chiral β-hydroxy α-keto esters |
| Asymmetric Michael Addition | Chiral Amines, Thioureas | Chiral 1,5-dicarbonyl compounds |
| [3+2] Cycloaddition | Chiral Phosphines, N-Heterocyclic Carbenes | Highly functionalized five-membered heterocycles |
| [4+2] Cycloaddition (Diels-Alder) | Chiral Brønsted Acids, Dienamines | Chiral six-membered carbocycles and heterocycles |
Synthesis of Bio-inspired Molecules and Scaffolds
The synthesis of molecules with biological relevance is a major driver of organic chemistry research. This compound serves as a versatile building block for the construction of a wide range of bio-inspired molecules and scaffolds. researchgate.net The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.govrsc.org
Aryl glyoxals are valuable precursors for the synthesis of various heterocyclic compounds, which form the core of many natural products and pharmaceuticals. nih.govnih.govresearchgate.net Future research will leverage the reactivity of this compound to synthesize novel fluorinated analogues of known bioactive molecules, as well as entirely new classes of compounds with potential therapeutic applications. rsc.orgnbinno.comnih.govbeilstein-journals.org This includes the synthesis of alkaloids, flavonoids, and other complex natural product-like molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 4-Trifluoromethylphenylglyoxal hydrate relevant to its handling in laboratory settings?
- Answer : The compound exists as a hydrate with a molecular formula of C₉H₅F₃O₂·xH₂O and an anhydrous molecular weight of 202.13 g/mol . Its melting point ranges between 83–85°C , critical for determining storage conditions (e.g., refrigeration to prevent decomposition). The hydrate form introduces sensitivity to humidity, necessitating desiccated environments during handling . Safety data indicate hazards (H315-H319-H335), requiring PPE such as nitrile gloves and fume hood use to avoid dermal/ocular exposure .
Table 1: Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅F₃O₂·xH₂O | |
| Melting Point | 83–85°C | |
| Hazard Codes | H315, H319, H335 |
Q. What are the common synthetic routes for preparing this compound, and what characterization methods are employed?
- Answer : The compound is typically synthesized via condensation reactions involving trifluoromethyl-substituted benzaldehyde derivatives and glyoxal under acidic conditions. For example, in the synthesis of triazinyl sulfonamide derivatives, this compound reacts with sulfonamide intermediates at room temperature for 33 hours , followed by purification via reflux in ethanol to achieve yields of 53–58% . Characterization relies on ¹H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and melting point analysis to confirm purity .
Q. What safety precautions should be observed when working with this compound based on its hazard profile?
- Answer : The compound is classified as harmful (H315: skin irritation), requiring glove compatibility testing (e.g., nitrile over latex) and eye protection (ANSI-approved goggles). Work should be conducted in well-ventilated areas (e.g., fume hoods) to avoid inhalation (H335). Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of derivatives synthesized from this compound?
- Answer : Yield optimization involves:
-
Temperature control : Maintaining 20–25°C during condensation to minimize side reactions .
-
Solvent selection : Ethanol enhances solubility of intermediates, improving reaction homogeneity .
-
Catalyst screening : Acidic catalysts (e.g., HCl) accelerate glyoxal coupling but require pH monitoring to avoid over-protonation .
-
Reaction time : Extended stirring (33+ hours) ensures complete conversion, as seen in 58% yield for triazinyl sulfonamide derivatives .
Table 2: Synthesis Optimization Case Study
Parameter Condition Yield Solvent Ethanol 53–58% Reaction Time 33 hours Purification Method Reflux in ethanol
Q. What analytical strategies resolve contradictions in spectral data interpretation for derivatives synthesized from this compound?
- Answer : Contradictions in ¹H-NMR signals (e.g., unexpected splitting or integration ratios) can arise from hydrate dissociation in solution. Mitigation strategies include:
- Deuterated solvent screening : DMSO-d₆ stabilizes the hydrate form, reducing spectral noise .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from trifluoromethyl and aromatic protons .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 443.02 for triazinyl derivatives) to validate structural assignments .
Q. How does the hydrate form influence the stability and reactivity of this compound in different solvent systems?
- Answer : The hydrate form exhibits hygroscopicity , requiring anhydrous solvents (e.g., THF, DCM) for moisture-sensitive reactions. In aqueous systems, the hydrate dissociates, releasing glyoxal moieties that participate in nucleophilic additions. Reactivity studies show that aprotic solvents (e.g., DMF) stabilize the hydrate, while protic solvents (e.g., MeOH) promote keto-enol tautomerism, altering reaction pathways .
Methodological Notes
- Data Contradictions : Discrepancies in reported melting points (e.g., 83–85°C vs. 36–43°C for isomers) highlight the need for rigorous drying protocols to exclude residual solvents .
- Advanced Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) resolves co-eluting impurities in derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
